![molecular formula C10H19N B14421996 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine CAS No. 87401-64-7](/img/structure/B14421996.png)
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine is a complex organic compound with a unique structure that includes a cyclopenta[c]pyridine skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine can be achieved through a highly diastereoselective method involving a Pd/Au-relay catalyzed reaction. This process includes the sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization. The reaction conditions typically involve low palladium catalyst loading without copper, and the presence of IPrAuCl/AgBF4 .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrogenated derivatives.
Applications De Recherche Scientifique
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-2,7-dimethyl-1H-cyclopenta[c]pyridine-4-methanol: A similar compound with a hydroxyl group at the 4-position.
Cyclopenta[cd]phenalene derivatives: Compounds with similar cyclopenta structures but different functional groups.
Uniqueness
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine is unique due to its specific structural configuration and the presence of two methyl groups at the 2 and 7a positions
Propriétés
Numéro CAS |
87401-64-7 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
2,7a-dimethyl-3,4,4a,5,6,7-hexahydro-1H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C10H19N/c1-10-6-3-4-9(10)5-7-11(2)8-10/h9H,3-8H2,1-2H3 |
Clé InChI |
AVUSDSNIHSSAAW-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC1CCN(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


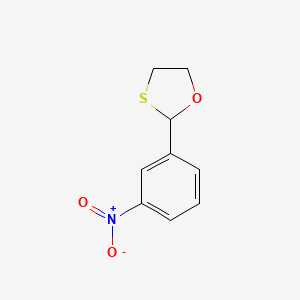
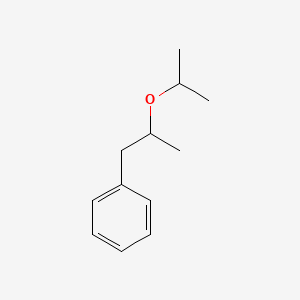
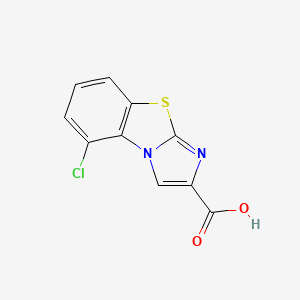
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
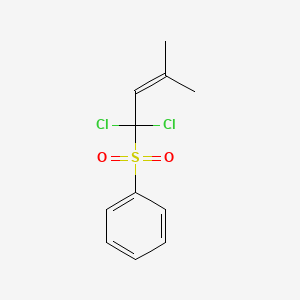
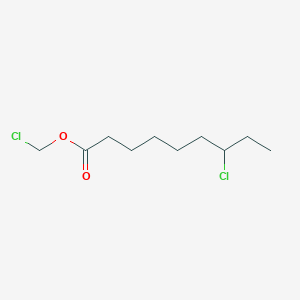
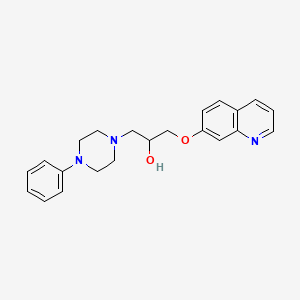
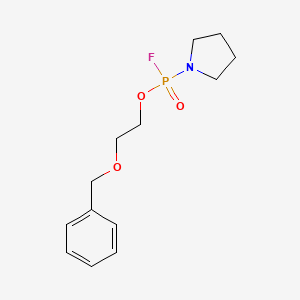
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
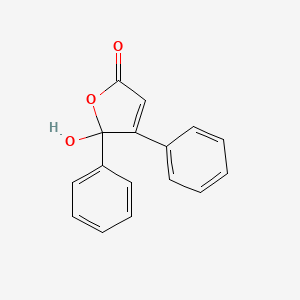
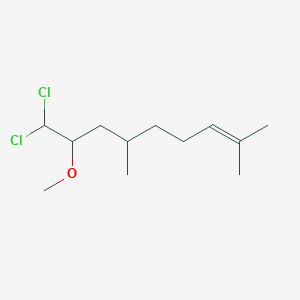
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
